2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, an allyl group, a methoxyphenyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate nitrile with sodium azide in the presence of a metal catalyst under high pressure and temperature. The resulting tetrazole derivative is then alkylated with an allyl halide to introduce the allyl group. Finally, the thioacetamide moiety is added through a nucleophilic substitution reaction with 3-methoxyphenylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially forming derivatives with altered functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to introduce new substituents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-[(1-aryl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide
2-[(1-ethyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide
2-[(1-propyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide
Uniqueness: 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide stands out due to its allyl group, which provides unique reactivity compared to other similar compounds
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-7-18-13(15-16-17-18)21-9-12(19)14-10-5-4-6-11(8-10)20-2/h3-6,8H,1,7,9H2,2H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZNERANLIGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=NN2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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